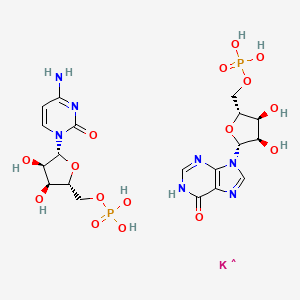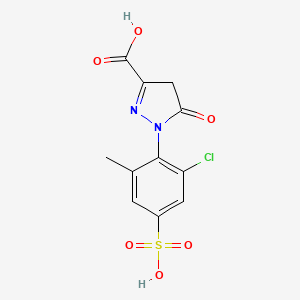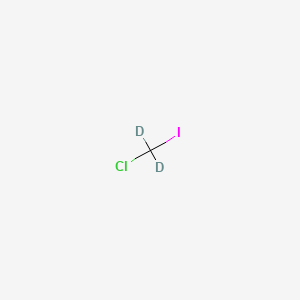
聚肌苷酸-聚胞苷酸 (钾盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polyinosinic-polycytidylic acid (potassium salt) is a synthetic double-stranded RNA analog. It is composed of polyinosinic acid and polycytidylic acid strands, which mimic the structure of viral double-stranded RNA. This compound is widely used in scientific research, particularly in studies related to the immune response and antiviral mechanisms .
科学研究应用
Polyinosinic-polycytidylic acid (potassium salt) has a wide range of applications in scientific research:
Immunology: It is used as a toll-like receptor 3 (TLR3) agonist to study the immune response to viral infections.
Cancer Research: The compound is used as an adjuvant in cancer immunotherapy to enhance the immune response against tumors.
Vaccine Development: It serves as an adjuvant in vaccine formulations to boost the immune response.
Cell Biology: Researchers use it to study cell signaling pathways and apoptosis mechanisms.
作用机制
Mode of Action
Poly (I:C) is a synthetic analog of double-stranded RNA, structurally similar to dsRNA present in some viruses . It binds to TLR3 and activates the transcription factor interferon regulator factor 3 (IRF3) following the initiation of TIR domain-containing adaptor protein (TRIF)-dependent TLR signaling . This interaction triggers downstream signaling cascades .
Pharmacokinetics
It’s known that the physicochemical properties of poly (i:c) have been optimized to generate derivatives with increased stability in body fluids, such as polyiclc, or reduced toxicity through reduced stability in body fluids, such as poly i:c 12 u .
Result of Action
The interaction of Poly (I:C) with its targets leads to various molecular and cellular effects. For instance, transfection of Poly (I:C) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . Eighteen hours post transfection, 45% of the cells were apoptotic with an increase in NF-kB, p50/p65 nuclear translocation, and cleavage of caspases 3 and 8, as well as transcriptional induction of caspase 12, Fas, IL-15, and the TNF receptor-associated ligand (TRAIL) .
Action Environment
It’s known that poly (i:c) can be used to generate stable mature dendritic cells in vitro , suggesting that the cellular environment plays a crucial role in its action.
生化分析
Biochemical Properties
Polyinosinic-polycytidylic Acid (potassium salt) is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . It is structurally similar to double-stranded RNA, which is present in some viruses and is a “natural” stimulant of TLR3 . Thus, Polyinosinic-polycytidylic Acid (potassium salt) can be considered a synthetic analog of double-stranded RNA .
Cellular Effects
Polyinosinic-polycytidylic Acid (potassium salt) has been shown to induce apoptosis in some cancer cells . It has also been suggested that Polyinosinic-polycytidylic Acid (potassium salt) is one of the most appropriate generators of stable mature dendritic cells (DC) . These mature DC might generate in vivo effective immune responses after injection due to their ability to secrete bioactive IL-12 after CD40 ligation .
Molecular Mechanism
The activation of TLR3 by Polyinosinic-polycytidylic Acid (potassium salt) triggers downstream signaling cascades, leading to the production of type I interferons and other cytokines . This compound binds TLR3 and activates the transcription factor interferon regulator factor 3 (IRF3) following the initiation of TIR domain-containing adaptor protein (TRIF)-dependent TLR signaling .
Temporal Effects in Laboratory Settings
Transfection of Polyinosinic-polycytidylic Acid (potassium salt) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . Eighteen hours post transfection, 45% of the cells were apoptotic with an increase in NF-kB, p50/p65 nuclear translocation, and cleavage of caspases 3 and 8, as well as transcriptional induction of caspase 12, Fas, IL-15, and the TNF receptor-associated ligand (TRAIL) .
Dosage Effects in Animal Models
In animal models, Polyinosinic-polycytidylic Acid (potassium salt) has been shown to induce a significant decrease in the growth of pulmonary metastases in tumor-bearing mice . The amount of lung foci was reduced to approximately 40% .
Metabolic Pathways
Polyinosinic-polycytidylic Acid (potassium salt) is involved in the innate immune response against viral pathogens through the TLR3 pathway .
Transport and Distribution
Polyinosinic-polycytidylic Acid (potassium salt) is recognized by TLR3, which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This suggests that Polyinosinic-polycytidylic Acid (potassium salt) is transported and distributed within cells and tissues via endosomal pathways.
Subcellular Localization
Polyinosinic-polycytidylic Acid (potassium salt) is recognized by TLR3, which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells . This suggests that Polyinosinic-polycytidylic Acid (potassium salt) is localized in the endosomal compartment of these cells.
准备方法
Synthetic Routes and Reaction Conditions: Polyinosinic-polycytidylic acid (potassium salt) is synthesized by combining polyinosinic acid and polycytidylic acid. These homopolymers are prepared using polynucleotide phosphorylase, an enzyme that catalyzes the polymerization of nucleotides . The reaction typically occurs under controlled conditions to ensure the formation of double-stranded RNA.
Industrial Production Methods: In industrial settings, the production of polyinosinic-polycytidylic acid (potassium salt) involves large-scale enzymatic synthesis followed by purification processes. The product is then lyophilized to obtain a stable, dry powder form .
化学反应分析
Types of Reactions: Polyinosinic-polycytidylic acid (potassium salt) primarily undergoes hydrolysis reactions. It is relatively stable under physiological conditions but can be degraded by nucleases.
Common Reagents and Conditions: The compound is typically used in aqueous solutions with physiological ionic strength to maintain its double-stranded structure. It is often reconstituted in phosphate-buffered saline (PBS) or similar buffers .
Major Products Formed: The primary degradation products of polyinosinic-polycytidylic acid (potassium salt) are the monomeric nucleotides, inosine monophosphate, and cytidine monophosphate .
相似化合物的比较
Polyinosinic-polycytidylic acid (potassium salt) is unique due to its ability to mimic viral double-stranded RNA and activate TLR3. Similar compounds include:
Polyinosinic-polycytidylic acid (sodium salt): Another form of the compound with similar properties but different ionic composition.
Polyuridylic acid (potassium salt): A homopolymer of uridylic acid used in similar research applications.
Polyadenylic acid (potassium salt): A homopolymer of adenylic acid used in studies of RNA structure and function.
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
属性
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPUABRWHJGXNJ-VRQAYDGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27KN7O16P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Aminoethanol;[2-[2-(phosphonomethylamino)ethylamino]-3-[[1-phosphono-3-(3-phosphonopropylamino)propan-2-yl]amino]propyl]phosphonic acid](/img/structure/B593172.png)


![N-[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B593181.png)
![2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine](/img/structure/B593183.png)

![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)
